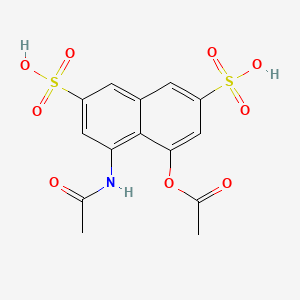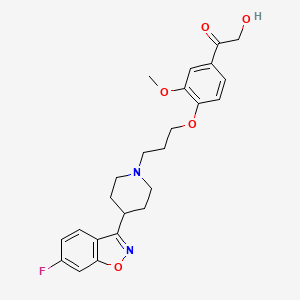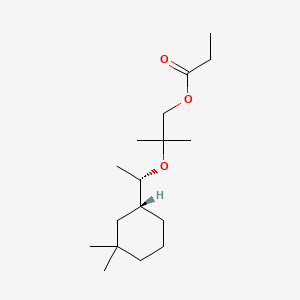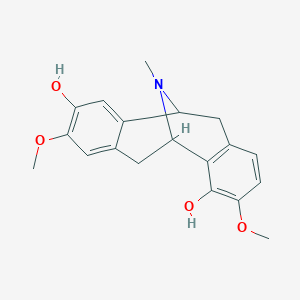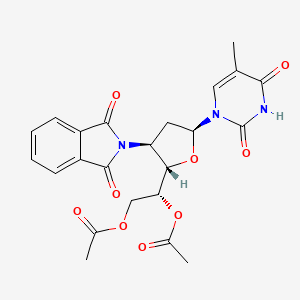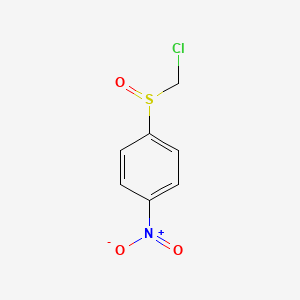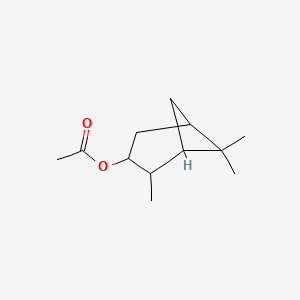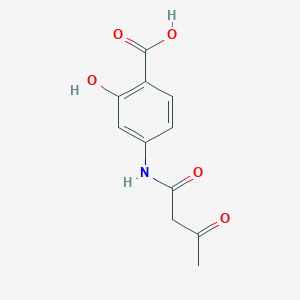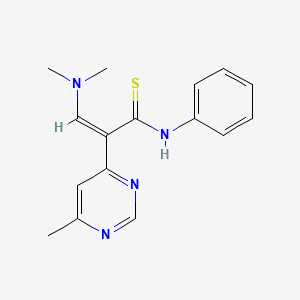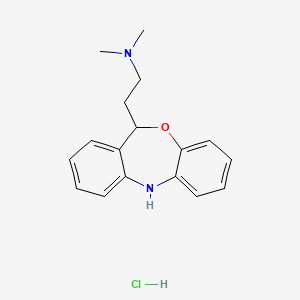
(+-)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride is a chemical compound with a complex structure that belongs to the class of dibenzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride typically involves multiple steps. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves copper-catalyzed C-N and C-O coupling reactions . These methods are efficient and yield high purity products.
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and shorter reaction times . This method involves the reaction of substituted 2-chlorobenzaldehydes with substituted 2-aminophenols in a microwave oven under basic conditions, resulting in high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly by affecting the release and uptake of neurotransmitters in the brain . This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology.
Comparison with Similar Compounds
Similar Compounds
Dibenz(b,f)(1,4)oxazepine: Another member of the dibenzoxazepine family with similar structural features.
Dibenz(b,e)(1,4)oxazepine: A closely related compound with slight variations in its chemical structure.
Uniqueness
(±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group
Properties
CAS No. |
86640-28-0 |
|---|---|
Molecular Formula |
C17H21ClN2O |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-(6,11-dihydrobenzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H20N2O.ClH/c1-19(2)12-11-16-13-7-3-4-8-14(13)18-15-9-5-6-10-17(15)20-16;/h3-10,16,18H,11-12H2,1-2H3;1H |
InChI Key |
WWWDCUKECFKDOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1C2=CC=CC=C2NC3=CC=CC=C3O1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


